molecular formula C6H6KNO4S B015816 Potassium p-Aminophenyl Sulphate CAS No. 37763-28-3

Potassium p-Aminophenyl Sulphate

Cat. No.: B015816
CAS No.: 37763-28-3
M. Wt: 227.28 g/mol
InChI Key: LIYRGUNGMFJTRE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium p-Aminophenyl Sulphate can be synthesized through the reaction of p-aminobenzoic acid with sulfuric acid . The process involves dissolving p-aminobenzoic acid in a potassium hydroxide solution, followed by the addition of dilute sulfuric acid. The mixture is then stirred, filtered, and cooled to obtain the crystalline product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves precise control of temperature, pH, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

Potassium p-Aminophenyl Sulphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Potassium p-Aminophenyl Sulphate involves its interaction with specific molecular targets and pathways. It acts as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes and proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Potassium 4-aminophenyl sulfate
  • p-Aminophenol
  • p-Aminobenzoic acid

Uniqueness

Potassium p-Aminophenyl Sulphate is unique due to its specific chemical structure and reactivity. It offers distinct advantages in organic synthesis and industrial applications compared to similar compounds. Its solubility in water and stability under various conditions make it a valuable reagent in scientific research .

Properties

IUPAC Name

potassium;(4-aminophenyl) sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4S.K/c7-5-1-3-6(4-2-5)11-12(8,9)10;/h1-4H,7H2,(H,8,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYRGUNGMFJTRE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OS(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6KNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408318
Record name Potassium p-Aminophenyl Sulphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37763-28-3
Record name Potassium p-Aminophenyl Sulphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium p-Aminophenyl Sulphate
Reactant of Route 2
Reactant of Route 2
Potassium p-Aminophenyl Sulphate
Reactant of Route 3
Potassium p-Aminophenyl Sulphate
Reactant of Route 4
Potassium p-Aminophenyl Sulphate
Reactant of Route 5
Potassium p-Aminophenyl Sulphate
Reactant of Route 6
Potassium p-Aminophenyl Sulphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.